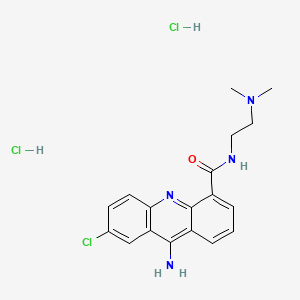
3,5,5,6,6,6-Hexafluorohex-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5,6,6,6-Hexafluorohex-3-en-2-ol is a fluorinated alcohol compound with the molecular formula C6H6F6O It is characterized by the presence of six fluorine atoms, which impart unique chemical and physical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5,6,6,6-Hexafluorohex-3-en-2-ol typically involves the fluorination of hex-3-en-2-ol. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,5,5,6,6,6-Hexafluorohex-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form hexafluorohexane derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of hexafluorohexanone or hexafluorohexanal.
Reduction: Formation of hexafluorohexane.
Substitution: Formation of various substituted hexafluorohexenes.
Scientific Research Applications
3,5,5,6,6,6-Hexafluorohex-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,5,5,6,6,6-Hexafluorohex-3-en-2-ol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds, while the fluorine atoms can engage in strong dipole-dipole interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5-Hexafluorohexan-2-ol: Similar structure but lacks the double bond present in 3,5,5,6,6,6-Hexafluorohex-3-en-2-ol.
2,2,3,3,4,4-Hexafluorobutanol: Shorter carbon chain and different fluorination pattern.
Hexafluoroisopropanol: Contains three fluorine atoms on each of the two carbon atoms adjacent to the hydroxyl group.
Uniqueness
This compound is unique due to its specific fluorination pattern and the presence of a double bond, which imparts distinct reactivity and properties compared to other fluorinated alcohols. Its combination of high fluorine content and structural features makes it valuable for specialized applications in various fields.
Properties
CAS No. |
90550-23-5 |
|---|---|
Molecular Formula |
C6H6F6O |
Molecular Weight |
208.10 g/mol |
IUPAC Name |
3,5,5,6,6,6-hexafluorohex-3-en-2-ol |
InChI |
InChI=1S/C6H6F6O/c1-3(13)4(7)2-5(8,9)6(10,11)12/h2-3,13H,1H3 |
InChI Key |
PNDNAXLUBAOGIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=CC(C(F)(F)F)(F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-Octyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14375095.png)
![3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14375096.png)
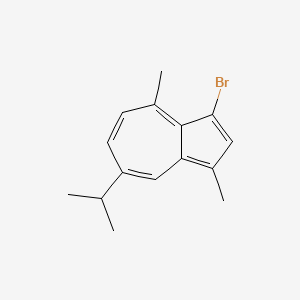
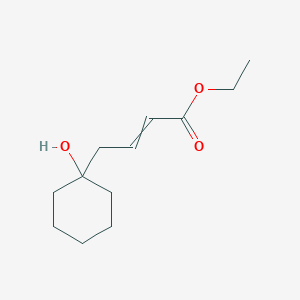
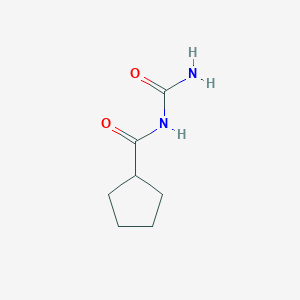
![6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14375128.png)
![3,3-Bis[(4-methoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375134.png)
![1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14375136.png)
![5,5'-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B14375139.png)
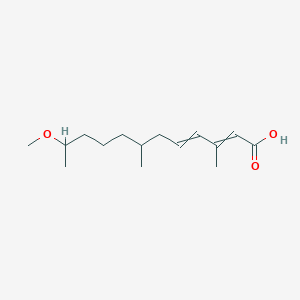
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14375156.png)
![{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid](/img/structure/B14375163.png)
